N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea
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Overview
Description
N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea is a compound that belongs to the class of thioureas, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea typically involves the reaction of allyl isothiocyanate with 4-(phenyldiazenyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea moiety under mild conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted thioureas.
Scientific Research Applications
N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can lead to the inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-(phenyldiazenyl)phenyl benzene sulfonate: Another azo compound with antimicrobial properties.
N-(4-(phenyldiazenyl)phenyl)acetamide: Used in materials science for its passivation properties.
Uniqueness
N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea is unique due to the presence of both an allyl group and a thiourea moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination allows for a broader range of applications and interactions in various fields of research.
Properties
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-12-17-16(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRJUZGYVWZSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801040562 |
Source
|
Record name | Thiourea, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-N'-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801040562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129259-52-4 |
Source
|
Record name | Thiourea, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-N'-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801040562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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